Azonic acid

Description

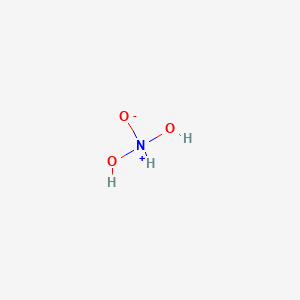

Structure

3D Structure

Properties

IUPAC Name |

nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYLNZFGIOXLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029685 | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials., Liquid; Pellets or Large Crystals, Liquid, Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.] | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

181 °F at 760 mmHg (NIOSH, 2023), 83 °C, 121 °C, 181 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Very soluble in water, Miscible with water, Solubility in water at 20 °C: miscible, Miscible | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5129 g/cu cm at 20 °C, Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present., Relative density (water = 1): 1.4, 1.5, (77 °F): 1.50 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.2 | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

48 mmHg (NIOSH, 2023), 63.1 [mmHg], 63.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 6.4, 48 mmHg | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid, Colorless, yellow, or red fuming liquid., Concentrated nitric acid is a colorless to yellow liquid., Forms white, monoclinic crystals | |

CAS No. |

7697-37-2, 10361-80-5, 78989-43-2 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Praseodymium nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric Acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitric-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411VRN1TV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QU581E98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-44 °F (NIOSH, 2023), -41.6 °C, The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid., -44 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Unraveling the Stability of Azonic Acid: A Deep Dive into Theoretical Models

A critical ambiguity surrounds the term "Azonic acid," with scientific databases and chemical literature variously assigning it to the molecular formulas H₃NO₃, H₃NO₂, or even associating it with nitric acid (HNO₃) and a class of organic compounds. This lack of a universally accepted definition precludes a definitive guide to its stability. This whitepaper, therefore, addresses the theoretical stability of the most likely candidate structures based on available data and computational chemistry principles, while highlighting the crucial need for experimental validation.

For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule is paramount for predicting its behavior, reactivity, and potential as a therapeutic agent. This document aims to provide a foundational understanding of the theoretical approaches used to evaluate the stability of nitrogen- and oxygen-containing compounds that could be classified as "this compound."

Table 1: Putative "this compound" Structures and Their Key Computed Descriptors

| PubChem Compound ID (CID) | Molecular Formula | IUPAC Name | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 16020003 | H₃NO₃ | This compound | 65.029 | -1.3 | 2 | 2 |

| 16020004 | H₃NO₂ | Azinic acid | 49.030 | -1.3 | 2 | 2 |

Data sourced from PubChem.[1][2]

Theoretical Framework for Stability Assessment

The thermodynamic stability of molecules like the putative azonic acids is fundamentally governed by the strength of their chemical bonds.[3] Theoretical models, primarily rooted in quantum mechanics, provide a powerful lens through which to predict and understand this stability.

Density Functional Theory (DFT) Calculations

A cornerstone of modern computational chemistry, Density Functional Theory (DFT) can be employed to calculate the electronic structure and energies of molecules. For a given "this compound" candidate, DFT calculations can predict key stability indicators:

-

Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically. Lower BDEs for N-O or N-H bonds would indicate potential pathways for decomposition.[3] The inherent weakness of nitrogen-oxygen bonds, with typical dissociation energies of 40-60 kcal/mol, suggests that these compounds are susceptible to thermal decomposition.[3]

-

Reaction Enthalpies: The overall energy change for a proposed decomposition reaction. A negative enthalpy of reaction would indicate a thermodynamically favorable (exergonic) decomposition pathway.

-

Vibrational Frequencies: The calculation of vibrational frequencies can confirm that a molecular structure corresponds to an energy minimum (no imaginary frequencies) and can be used to compute thermodynamic properties like Gibbs free energy.

Conceptual Workflow for DFT-Based Stability Analysis

Caption: A generalized workflow for assessing molecular stability using DFT.

Potential Decomposition Pathways

Based on the general principles of nitrogen oxoacid chemistry, several decomposition pathways for a hypothetical this compound (H₃NO₃) can be proposed. These pathways are theoretical and would require experimental verification.

Pathway A: Dehydration

One plausible decomposition route is the loss of a water molecule to form nitroamine (H₂NNO₂), which is itself unstable.

H₃NO₃ → H₂NNO₂ + H₂O

Pathway B: Homolytic Cleavage

The weak N-O bonds are susceptible to homolytic cleavage, especially under thermal or photochemical conditions, leading to the formation of radical species.

H₃NO₃ → •NO₂ + •OH + H•

These radicals can then initiate a cascade of further reactions.

References

The Elusive Nature of Azonic Acid: A Review of Available Information

An in-depth analysis of publicly available scientific data reveals a significant ambiguity surrounding the identity and synthesis of azonic acid. While the term exists in chemical databases, a lack of concrete, peer-reviewed synthesis and purification methods prevents the creation of a definitive technical guide for researchers and drug development professionals.

The primary challenge in compiling a guide on this compound lies in the conflicting and sparse information available. The chemical formula associated with this compound is most frequently cited as H₃NO₃ in resources such as PubChem.[1] However, the term "this compound" is also used to describe a class of organic compounds with the general formula RN⁺(O⁻)(OH)₂.[2] This ambiguity is compounded by the existence of similarly named but distinct compounds, including azinic acid (H₃NO₂) and the organic compound meththis compound.[3][4]

A comprehensive search for established synthesis and purification protocols for this compound (H₃NO₃) did not yield any detailed experimental procedures or quantitative data, such as reaction yields or purity levels. This absence of information is a critical barrier to providing the in-depth technical guide requested. Information regarding the stability of related nitrogen oxoacids, such as azinic acid, suggests that they can be highly unstable.[5] This inherent instability may contribute to the lack of documented synthesis and purification methods for this compound.

While the search did uncover synthesis and purification methods for other compounds with similar names, these are not applicable to this compound (H₃NO₃). For instance, methods for the synthesis of meththis compound and the purification of azelaic acid are available but are irrelevant to the target compound of this guide.[4][6]

Chemical Identity and Properties

This compound is identified in the PubChem database as a nitrogen oxoacid with the molecular formula H₃NO₃.[7] The computed molecular weight is 65.029 g/mol .[7] Synonyms listed include dihydroxyazane oxide.[7][1]

Table 1: Computed Properties of this compound (H₃NO₃)

| Property | Value | Source |

| Molecular Weight | 65.029 g/mol | PubChem[7] |

| Molecular Formula | H₃NO₃ | PubChem[7] |

| IUPAC Name | This compound | PubChem[7] |

| InChI | InChI=1S/H3NO3/c2-1(3)4/h1-3H | PubChem[7] |

| InChIKey | LUCMUCKPKZWJHC-UHFFFAOYSA-N | PubChem[7] |

| Canonical SMILES | --INVALID-LINK--(O)[O-] | PubChem[7] |

Conclusion

Due to the significant lack of verifiable and detailed scientific literature on the synthesis and purification of this compound (H₃NO₃), it is not possible to provide the requested in-depth technical guide. The available information is insufficient to construct reliable experimental protocols, summarize quantitative data, or create meaningful visualizations of the synthetic pathways. Further fundamental research is required to establish stable and reproducible methods for the synthesis and purification of this compound before a comprehensive guide can be developed for the scientific community. Researchers interested in this area should first focus on foundational studies to unequivocally identify, synthesize, and characterize this compound.

References

- 1. This compound - Wikidata [wikidata.org]

- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]

- 3. Azinic acid | H3NO2 | CID 16020004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. echemi.com [echemi.com]

- 6. US20030032825A1 - Method for purifying azelaic acid - Google Patents [patents.google.com]

- 7. This compound | H3NO3 | CID 16020003 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery and history of nitrogen oxoacids

An In-depth Technical Guide on the Discovery and History of Nitrogen Oxoacids

Introduction

Nitrogen, an element constituting approximately 78% of our atmosphere, forms a diverse and crucial class of compounds known as oxoacids.[1] These molecules, containing nitrogen, oxygen, and hydrogen, have been pivotal throughout the history of chemistry, from the secretive pursuits of alchemists to the large-scale industrial processes that underpin modern agriculture and manufacturing. The primary nitrogen oxoacids—nitric acid (HNO₃), nitrous acid (HNO₂), hyponitrous acid (H₂N₂O₂), and peroxynitrous acid (ONOOH)—each possess unique properties and a distinct history of discovery and characterization. This technical guide provides a comprehensive overview of these acids for researchers, scientists, and drug development professionals, detailing their historical context, key scientific milestones, quantitative properties, and the experimental methodologies that led to their understanding.

Nitric Acid (HNO₃)

Nitric acid, historically known as aqua fortis ("strong water"), is the most stable and commercially significant of the nitrogen oxoacids.[2][3] Its ability to dissolve most metals, including silver, made it an invaluable tool for early alchemists and metallurgists.[2][4]

Discovery and Historical Timeline

The synthesis of nitric acid dates back to medieval alchemy. While the exact origins are debated, writings attributed to the 8th-century alchemist Jābir ibn Hayyān (Geber) describe a process for its creation, and it was known in Europe by the 14th century.[4][5][6]

-

c. 1300s: European alchemists document the preparation of aqua fortis.[4][7]

-

1648: Johann Rudolf Glauber, a German-Dutch chemist, developed a method to produce purer nitric acid by distilling potassium nitrate (B79036) (saltpeter) with concentrated sulfuric acid.[4][7][8] This method became a laboratory standard for many years.

-

1776: Antoine-Laurent Lavoisier demonstrated that nitric acid contained oxygen and could be formed from "nitrous air" (nitric oxide).[7][8]

-

1785: Henry Cavendish determined the precise elemental composition of nitric acid and synthesized it by passing electric sparks through moist air, mimicking the natural process of lightning.[7]

-

1901-1902: German chemist Wilhelm Ostwald developed the catalytic oxidation of ammonia (B1221849), which became the basis for the modern industrial production of nitric acid, known as the Ostwald Process.[4][8][9] This invention was crucial for the large-scale synthesis of fertilizers and explosives.

-

1905: The Birkeland-Eyde process was implemented for industrial production, using an electric arc to oxidize atmospheric nitrogen.[7][10] This energy-intensive method was eventually superseded by the more efficient Ostwald process, especially after the development of the Haber-Bosch process for ammonia synthesis.[7][11][12]

Quantitative Data: Properties of Nitric Acid

The physical and chemical properties of nitric acid are well-characterized. It is a strong, highly corrosive mineral acid and a powerful oxidizing agent.[3][8]

| Property | Value | References |

| Molar Mass | 63.01 g/mol | [3] |

| pKa | ~ -1.4 | [13] |

| Density (anhydrous) | 1.51 g/cm³ | [3][7] |

| Melting Point | -42 °C | [3][7][8] |

| Boiling Point | 83 °C | [3][7][8] |

| Appearance (Pure) | Colorless Liquid | [3][7] |

Note: Commercially available "concentrated nitric acid" is an azeotrope with water, typically containing 68% HNO₃. Older samples often appear yellow or brown due to decomposition into nitrogen oxides and water.[7][9][13]

Historical Experimental Protocols

Glauber's Method for Nitric Acid Synthesis (1648)

This protocol, developed by Johann Rudolf Glauber, was a significant advancement in producing nitric acid with higher purity.

-

Reactants: Potassium nitrate (KNO₃, also known as saltpeter) and concentrated sulfuric acid (H₂SO₄, then known as oil of vitriol).

-

Apparatus: A retort and a receiving vessel, typically made of glass.

-

Procedure: a. Potassium nitrate is placed into the retort. b. Concentrated sulfuric acid is carefully added to the potassium nitrate. c. The mixture is gently heated. d. Nitric acid, which is more volatile, distills from the mixture and is collected as a fuming liquid in the cooled receiving vessel.

-

Reaction: 2 KNO₃(s) + H₂SO₄(l) → 2 HNO₃(g) + K₂SO₄(s)

Cavendish's Synthesis from Air (1785)

This experiment was foundational in determining the composition of the atmosphere and nitric acid.

-

Reactants: Moist atmospheric air.

-

Apparatus: A sealed glass vessel containing two electrodes and a small amount of water or alkaline solution.

-

Procedure: a. A continuous stream of electric sparks is passed through the air confined within the vessel. b. The nitrogen and oxygen in the air react under the high energy of the sparks to form nitric oxide (NO), which then further oxidizes to nitrogen dioxide (NO₂). c. The nitrogen dioxide dissolves in the water to form a dilute solution of nitric acid.

-

Reaction: a. N₂(g) + O₂(g) ⇌ 2 NO(g) b. 2 NO(g) + O₂(g) → 2 NO₂(g) c. 2 NO₂(g) + H₂O(l) → HNO₃(aq) + HNO₂(aq) (with the nitrous acid subsequently oxidizing to nitric acid)

Visualization: Evolution of Nitric Acid Production

Caption: Historical progression of major nitric acid synthesis methods.

Nitrous Acid (HNO₂)

Nitrous acid is a weak and unstable monobasic acid that is known primarily in solution or as its corresponding nitrite (B80452) salts.[14][15][16] Its transient nature means it is almost always prepared in situ for immediate use in chemical reactions.

Discovery and Characterization

The discovery of nitrous acid is credited to the Swedish chemist Carl Wilhelm Scheele in the late 18th century, who also contributed to the discovery of nitrogen itself.[2][14] He referred to it as "phlogisticated acid of niter."[14] Due to its instability, it readily decomposes into other nitrogen oxides and nitric acid.[16][17]

Quantitative Data: Properties of Nitrous Acid

| Property | Value | References |

| Molar Mass | 47.013 g/mol | [15][17] |

| pKa | ~ 3.3 | [15] |

| Density | ~ 1 g/mL (in solution) | [15][17] |

| Boiling Point | 158 °C (decomposes) | [15] |

| Appearance | Pale blue solution | [15][17] |

Experimental Protocol: In Situ Generation of Nitrous Acid

This is the standard laboratory method for generating nitrous acid for use in reactions, such as the synthesis of diazonium salts.

-

Reactants: A nitrite salt, typically sodium nitrite (NaNO₂), and a cold, dilute mineral acid such as hydrochloric acid (HCl).

-

Apparatus: A reaction vessel (e.g., a beaker or flask) placed in an ice bath to maintain low temperatures (0-5 °C).

-

Procedure: a. The substrate to be reacted with nitrous acid is dissolved in the mineral acid and cooled in the ice bath. b. A solution of sodium nitrite in water is prepared and also cooled. c. The sodium nitrite solution is added dropwise to the acidic solution of the substrate with constant stirring. d. The slow addition and low temperature are critical to prevent the rapid decomposition of the formed nitrous acid.

-

Reaction: NaNO₂(aq) + HCl(aq) → HNO₂(aq) + NaCl(aq)

Visualization: In Situ Generation and Decomposition

Caption: The in-situ generation and subsequent decomposition of nitrous acid.

Hyponitrous Acid (H₂N₂O₂)

Hyponitrous acid is a highly unstable weak diprotic acid and an isomer of nitramide (B1216842) (H₂NNO₂).[18][19][20] It exists in cis and trans isomeric forms, with the trans form being isolable as white crystals that are explosive when dry.[19][21]

Discovery and Synthesis

The synthesis of hyponitrous acid is more complex than that of nitric or nitrous acids due to its instability. A key laboratory preparation involves the reaction of silver(I) hyponitrite with anhydrous hydrochloric acid in ether, which yields the trans isomer.[19][22][23] It can also be formed through the reaction of hydroxylamine (B1172632) with nitrous acid or the reduction of nitrites.[18][19][24]

Quantitative Data: Properties of Hyponitrous Acid

| Property | Value (trans-isomer) | References |

| Molar Mass | 62.028 g/mol | [21][25] |

| pKa₁ | 7.21 | [19][23] |

| pKa₂ | 11.54 | [19][23] |

| Decomposition | H₂N₂O₂ → H₂O + N₂O | [19] |

| Half-life (pH 1-3, 25°C) | 16 days | [19] |

| Appearance | White explosive crystals | [19][21] |

Experimental Protocol: Synthesis of trans-Hyponitrous Acid

This protocol describes the laboratory synthesis from silver(I) hyponitrite. Extreme caution is required as the final product is explosive in its dry, solid state.

-

Reactants: Silver(I) hyponitrite (Ag₂N₂O₂) and anhydrous hydrogen chloride (HCl).

-

Solvent: Anhydrous diethyl ether.

-

Apparatus: Glassware dried thoroughly to exclude moisture, under an inert atmosphere if possible.

-

Procedure: a. A suspension of silver(I) hyponitrite is prepared in anhydrous diethyl ether. b. A solution of anhydrous HCl in diethyl ether is added slowly to the suspension with stirring, typically at low temperatures. c. A precipitate of silver chloride (AgCl) forms immediately. d. The reaction mixture is filtered to remove the solid AgCl. e. The ether filtrate, containing dissolved hyponitrous acid, is carefully evaporated under reduced pressure. This step is hazardous as it concentrates the explosive product.

-

Reaction: Ag₂N₂O₂(s) + 2 HCl(ether) → H₂N₂O₂(ether) + 2 AgCl(s)

Peroxynitrous Acid (ONOOH)

Peroxynitrous acid and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) of significant interest in biology and medicine.[26] Unlike the other oxoacids, its importance lies less in its industrial application and more in its role as a powerful oxidant and nitrating agent within biological systems.

Discovery and Biological Relevance

The study of peroxynitrous acid is a relatively modern field, with the first kinetic studies of its isomerization appearing in the 1960s.[27] Its biological significance was recognized later, with the discovery that it forms in vivo from the near-diffusion-controlled reaction between two other radical species: nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[26]

At physiological pH (~7.4), it exists in equilibrium with its peroxynitrite anion form, as its pKa is approximately 6.8.[26][28] It is a short-lived but highly reactive molecule that can induce significant oxidative and nitrosative stress, implicating it in both physiological cell signaling and pathological conditions.[26]

Quantitative Data: Properties of Peroxynitrous Acid

| Property | Value | References |

| Molar Mass | 63.013 g/mol | [29] |

| pKa | ~ 6.8 | [26][28] |

| Isomerization Rate Constant (k) | 1.2 s⁻¹ (isomerizes to HNO₃) | [28] |

| UV Absorbance Max (ONOO⁻) | 302 nm (in alkaline solution) | [26] |

Biological Formation and Signaling Pathways

Peroxynitrous acid is not synthesized via traditional chemical protocols but is formed within cells. Its high reactivity allows it to modulate critical signaling pathways. For example, it has been shown to activate Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to cellular responses like proliferation, differentiation, and apoptosis.[26]

Visualization: Biological Formation and MAPK Pathway Activation

Caption: Formation of peroxynitrous acid and its role in activating MAPK signaling.

References

- 1. THE NITROGEN FORUM › THE HISTORY OF NITROGEN [nitrogen.biology.ualberta.ca]

- 2. Nitrogen - Wikipedia [en.wikipedia.org]

- 3. Nitric Acid: Structure, Preparation, Properties and Uses [allen.in]

- 4. Nitric acid | Research Starters | EBSCO Research [ebsco.com]

- 5. Some notes on the early history of nitric acid: 1300 – 1700 | Charles Explorer [explorer.cuni.cz]

- 6. When was nitric acid first used? [xlwchemacid.com]

- 7. Nitric acid - Wikipedia [en.wikipedia.org]

- 8. britannica.com [britannica.com]

- 9. Nitric Acid - Molecule of the Month - November 2007 - HTML only version [chm.bris.ac.uk]

- 10. scribd.com [scribd.com]

- 11. Fritz Haber | Science History Institute [sciencehistory.org]

- 12. fertechinform.org [fertechinform.org]

- 13. alchemielabs.com [alchemielabs.com]

- 14. Nitrous acid - Wikipedia [en.wikipedia.org]

- 15. Nitrous Acid: Formula, Structure, Properties & Uses Explained [vedantu.com]

- 16. Nitrous acid - Sciencemadness Wiki [sciencemadness.org]

- 17. Nitrous Acid Formula - Nitrous acid Uses, Properties, Structure and Formula [softschools.com]

- 18. Hyponitrous Acid Formula - Structure and Properties [pw.live]

- 19. Hyponitrous acid - Wikipedia [en.wikipedia.org]

- 20. testbook.com [testbook.com]

- 21. Hyponitrous Acid Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 22. collegedunia.com [collegedunia.com]

- 23. Hyponitrous Acid Formula - GeeksforGeeks [geeksforgeeks.org]

- 24. grokipedia.com [grokipedia.com]

- 25. Hyponitrous Acid H₂N₂O₂ [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. books.rsc.org [books.rsc.org]

- 28. Peroxynitrous acid - Wikipedia [en.wikipedia.org]

- 29. Peroxynitrous Acid | HNO3 | CID 123349 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Simple Nitrogen-Containing Organic Acids: A Technical Guide Using Glycine as a Model System

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Spectroscopic Analysis of a Model Nitrogen-Containing Organic Acid

Executive Summary:

This technical guide provides a comprehensive overview of the application of key spectroscopic techniques for the structural elucidation of simple nitrogen-containing organic acids. Due to the absence of published experimental spectroscopic data for Azonic Acid (H₃NO₃), this report utilizes Glycine (B1666218) , the simplest amino acid, as a well-characterized and representative model system. The principles and methodologies detailed herein are broadly applicable to the analysis of other small organic molecules in research and drug development. This document outlines the theoretical basis, experimental protocols, and data interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the context of Glycine analysis. Quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of comparison.

Introduction: The Role of Spectroscopy in Structural Analysis

Spectroscopic techniques are fundamental tools in modern chemistry and drug development, enabling the non-destructive analysis of molecular structure, functional groups, and connectivity. By probing the interaction of electromagnetic radiation with matter, we can deduce a wealth of information about a compound's identity and purity. This guide will focus on three core spectroscopic methods:

-

Infrared (IR) Spectroscopy: Identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment and connectivity of atomic nuclei (primarily ¹H and ¹³C) within a molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Spectroscopic Analysis of Glycine

Glycine (NH₂CH₂COOH) is an ideal model system for this guide. In the solid state and in neutral aqueous solutions, it exists as a zwitterion (⁺NH₃CH₂COO⁻), a molecule with both a positive and a negative charge. This characteristic significantly influences its spectroscopic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of solid-state glycine, the zwitterionic form dominates, leading to characteristic absorption bands that differ from a simple carboxylic acid and amine.

Table 1: Key IR Absorption Bands for Solid-State Glycine (Zwitterionic Form)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-2600 | Broad, Strong | N-H stretching (from -NH₃⁺) |

| ~1610 | Strong | N-H asymmetric bending (from -NH₃⁺) |

| ~1580 | Strong | C=O asymmetric stretching (from -COO⁻) |

| ~1410 | Medium | C=O symmetric stretching (from -COO⁻) |

| ~1330 | Medium | CH₂ wagging |

| ~900 | Medium | C-C stretching |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the crystalline form of glycine.[1][2][3]

-

Sample Preparation:

-

Thoroughly grind a small amount of dry glycine (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[4]

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For glycine, which is typically analyzed in a deuterated solvent like D₂O, the acidic proton of the carboxylic acid and the protons on the amine group will exchange with deuterium (B1214612), making them "invisible" in the ¹H NMR spectrum.

Table 2: ¹H and ¹³C NMR Chemical Shifts for Glycine in D₂O

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.55 | Singlet | -CH₂- |

| ¹³C | ~44.1 | -CH₂- | |

| ¹³C | ~175.2 | -COO⁻ |

Note: Chemical shifts are referenced to a standard (e.g., DSS or TSP) and can be affected by pH and temperature.[5][6][7]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of glycine in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. A standard pulse program with water suppression may be used to minimize the residual HDO signal.[8][9]

-

Acquire the ¹³C NMR spectrum using a pulse program with proton decoupling.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using an internal standard or the residual solvent peak.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For a small, non-volatile molecule like glycine, a "soft" ionization technique such as Electrospray Ionization (ESI) is often employed.

Table 3: Mass Spectrometry Data for Glycine (Positive Ion ESI-MS)

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M+H]⁺ | 76.039 | Protonated molecular ion (C₂H₆NO₂⁺) |

| [M-H₂O+H]⁺ or [M-OH]⁺ | 58.029 | Loss of water or a hydroxyl radical |

| [M-COOH]⁺ | 30.034 | Loss of the carboxyl group (decarboxylation) |

Note: The exact m/z values correspond to the monoisotopic mass. The fragmentation pattern can be influenced by the collision energy used in tandem MS (MS/MS) experiments.[10][11][12]

-

Sample Preparation:

-

Prepare a dilute solution of glycine (e.g., 1-10 µM) in a solvent mixture suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid helps to protonate the analyte.[13]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable signal.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

For structural confirmation, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak and any significant fragment ions.

-

Compare the observed fragmentation pattern with known fragmentation pathways for amino acids to confirm the structure.

-

Conclusion

This technical guide has demonstrated the application of IR, NMR, and Mass Spectrometry for the structural analysis of a simple nitrogen-containing organic acid, using glycine as a model compound. The experimental protocols and data interpretation strategies outlined provide a robust framework for the characterization of small molecules in a research and development setting. By combining the information from these complementary spectroscopic techniques, a comprehensive and unambiguous structural determination can be achieved.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. bmse000089 Glycine at BMRB [bmrb.io]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Glycine [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

Quantum Chemical Calculations for Azonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for conducting quantum chemical calculations on azonic acid (H₃NO₃). While experimental data on this compound is scarce, this document outlines the established ab initio and density functional theory (DFT) methodologies that can be employed to predict its structural, electronic, and spectroscopic properties. This guide is intended for researchers in computational chemistry, materials science, and drug development who are interested in the theoretical characterization of novel nitrogen oxoacids. We present detailed computational workflows, data presentation formats, and visualizations to facilitate further research into this and similar molecules.

Introduction

This compound (H₃NO₃), also known as dihydroxyazane oxide, is a nitrogen oxoacid.[1] Its molecular structure and properties are of significant interest for understanding the fundamental chemistry of nitrogen-oxygen compounds. Quantum chemical calculations provide a powerful tool for elucidating the characteristics of molecules for which experimental data is limited. By solving the Schrödinger equation, these methods can predict molecular geometries, vibrational frequencies, electronic properties, and reaction pathways from first principles.

This guide details the application of modern quantum chemical methods to the study of this compound. We will cover the selection of appropriate theoretical levels and basis sets, the types of calculations to be performed, and the interpretation of the resulting data.

Theoretical Background and Computational Methodologies

The selection of an appropriate computational method is crucial for obtaining accurate predictions of molecular properties. For a molecule like this compound, both Hartree-Fock (HF) based ab initio methods and Density Functional Theory (DFT) are applicable.

2.1. Ab Initio Methods

Ab initio methods are based on the direct solution of the Schrödinger equation without the use of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation. More accurate methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), build upon the HF wave function to include electron correlation effects, leading to more reliable results, particularly for energy calculations.

2.2. Density Functional Theory (DFT)

DFT has become a popular method in computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical in DFT. Common functionals include:

-

Hybrid functionals: B3LYP, PBE0

-

Meta-GGA functionals: M06-2X

2.3. Basis Sets

The basis set is a set of mathematical functions used to represent the atomic orbitals in the calculation. The quality of the basis set significantly impacts the accuracy of the results. Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ) are commonly used. For molecules containing lone pairs and for the calculation of properties like electron affinity, the inclusion of diffuse functions (+) and polarization functions (d,p) is recommended.

2.4. Experimental Protocols: A Computational Approach

The following outlines a typical computational protocol for the quantum chemical characterization of this compound.

-

Geometry Optimization: The first step is to determine the equilibrium geometry of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. The optimization should be performed using a reliable method and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculations: Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true minimum (no imaginary frequencies).

-

It provides the harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra if available.

-

-

Single-Point Energy Calculations: To obtain a more accurate electronic energy, a single-point energy calculation can be performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).

-

Calculation of Molecular Properties: Various electronic properties can be calculated from the converged wavefunction or electron density. These include:

-

Dipole moment

-

Mulliken or Natural Bond Orbital (NBO) atomic charges

-

Frontier molecular orbitals (HOMO and LUMO) energies

-

Molecular electrostatic potential (MEP)

-

Predicted Properties of this compound

The following tables summarize the types of quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented are hypothetical and serve as a template for reporting actual computational results.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N-O(H) | Value (Å) |

| N=O | Value (Å) | |

| O-H | Value (Å) | |

| Bond Angle | O-N-O | Value (°) |

| H-O-N | Value (°) | |

| Dihedral Angle | H-O-N-O | Value (°) |

Table 2: Predicted Vibrational Frequencies of this compound

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| O-H stretch | Value | Value | Value |

| N=O stretch | Value | Value | Value |

| N-O stretch | Value | Value | Value |

| O-N-O bend | Value | Value | Value |

| H-O-N bend | Value | Value | Value |

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| Dipole Moment | Value (Debye) |

| HOMO Energy | Value (eV) |

| LUMO Energy | Value (eV) |

| HOMO-LUMO Gap | Value (eV) |

| Mulliken Charge on N | Value (e) |

| Mulliken Charge on O(H) | Value (e) |

| Mulliken Charge on O | Value (e) |

| Mulliken Charge on H | Value (e) |

Visualizations

Diagrams are essential for visualizing the relationships between different stages of the computational workflow and the molecular structure itself.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the theoretical investigation of this compound. By employing the described quantum chemical methodologies, researchers can obtain valuable insights into the geometric, vibrational, and electronic properties of this and other novel nitrogen oxoacids. The provided templates for data presentation and workflow visualization are intended to serve as a standardized framework for future computational studies in this area. Further research, both theoretical and experimental, is necessary to fully characterize the chemical nature and potential applications of this compound.

References

Unlocking the Therapeutic Potential of Azelaic Acid: A Technical Guide for Researchers

Introduction